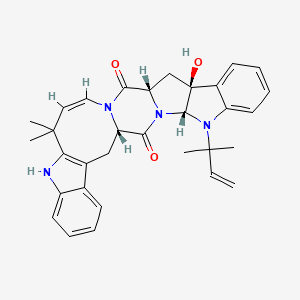

Okaramine N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Okaramine N is a natural product found in Penicillium simplicissimum with data available.

Aplicaciones Científicas De Investigación

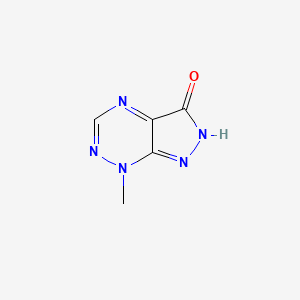

Chemical Structure and Insecticidal Activity Okaramine N is part of the okaramine family of compounds, which are prenylated indole alkaloids known for their intricate chemical structure and bioactivity. Specifically, Okaramine N, along with its congeners O, P, Q, and R, were identified as products of Penicillium simplicissimum and are noted for their insecticidal properties. Their structures were established through comprehensive spectroscopic data analysis, with special attention given to their insecticidal activity against silkworms, hinting at potential agricultural applications (Shiono et al., 2000).

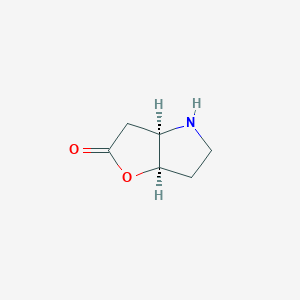

Biosynthesis and Structural Insights The biosynthesis pathway of okaramines, particularly Okaramine B, has been elucidated, revealing the involvement of specific gene clusters and enzymes. This understanding not only highlights the complex scaffolding of these molecules, including azocine and azetidine rings but also their unique biosynthetic pathways. Notably, an α-ketoglutarate-dependent non-heme FeII dioxygenase was characterized, known for crafting the azetidine ring on the okaramine skeleton. These insights lay the groundwork for potential biotechnological applications and the development of novel synthetic methodologies (Chen‐Yu Lai et al., 2017).

Enantioselective Total Synthesis The first enantioselective total synthesis of okaramine N was achieved, outlining a systematic process involving key steps such as Pd(II)-mediated cyclization/rearrangement and a novel sequence transforming specific intermediates into okaramine N. This breakthrough provides a scalable and replicable method for the synthesis of these complex molecules, potentially aiding in large-scale production and further scientific study (Baran et al., 2003).

Biosynthesis and Structure-Activity Relationship Studies Further studies on okaramines, particularly focusing on their biosynthetic potential and structure-activity relationships, have revealed critical insights. Gene knockout experiments of an okaramine-producing fungus allowed the production of analogues not usually accumulated in the wild-type strain. This provided valuable information on the structural features essential for the GluCl-activating activity of okaramines, hinting at their potential for derivative development and new insecticide formulations (Kato et al., 2018).

Insecticide Leads and Novel Defense Strategies Okaramine's potent insecticidal activity has been extensively studied, leading to the exploration of more insecticide leads through the fermentation of fungi. Most okaramines activate l-glutamate-gated chloride channels specific to invertebrate nervous systems, presenting a unique mechanism of action. The understanding of okaramine biosynthetic pathways has provided insights into structural features crucial for activity. The enhanced production of okaramine in certain conditions suggests a potential role of plant mediators in the production of insect modulators by plant-associated microorganisms, offering a novel defense strategy against pests (Matsuda, 2018).

Propiedades

Nombre del producto |

Okaramine N |

|---|---|

Fórmula molecular |

C32H34N4O3 |

Peso molecular |

522.6 g/mol |

Nombre IUPAC |

(1S,4R,12S,14S,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-6,8,10,17,20(28),22,24,26-octaene-2,15-dione |

InChI |

InChI=1S/C32H34N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-16,24-25,29,33,39H,1,17-18H2,2-5H3/b16-15-/t24-,25-,29-,32-/m0/s1 |

Clave InChI |

DRFHLOQDCWUMLI-HTLHSIKDSA-N |

SMILES isomérico |

CC1(/C=C\N2[C@@H](CC3=C1NC4=CC=CC=C34)C(=O)N5[C@H](C2=O)C[C@]6([C@@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

SMILES canónico |

CC1(C=CN2C(CC3=C1NC4=CC=CC=C34)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

Sinónimos |

okaramine N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

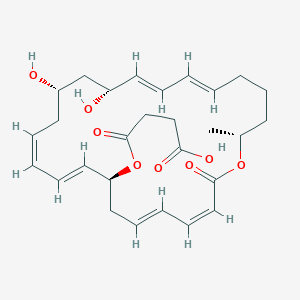

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)

![2-[16-(1-aminoethyl)-3-[[4-amino-2-[[(E)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B1245957.png)

![methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate](/img/structure/B1245958.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)

![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)